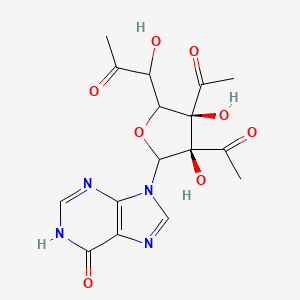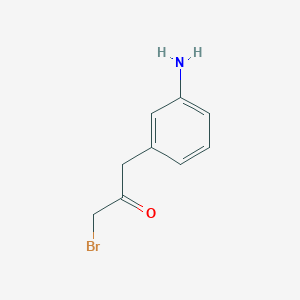![molecular formula C10H9BrN2O2 B14053625 Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B14053625.png)
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a fused bicyclic system with a bromine atom and a methyl ester group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate typically involves the halogenation of 2-methylimidazo[1,2-a]pyridine. One common method includes the reaction of 2-methylimidazo[1,2-a]pyridine with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 3-position . The resulting 3-bromo-2-methylimidazo[1,2-a]pyridine is then esterified with methanol and a catalyst, such as sulfuric acid, to form the methyl ester at the 6-carboxylate position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group at the 2-position can be oxidized to form a carboxylic acid derivative.
Reduction Reactions: The ester group at the 6-position can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and catalysts (e.g., palladium) are commonly used.
Major Products
Scientific Research Applications
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly for targeting infectious diseases like tuberculosis.
Biological Studies: It is used in the study of enzyme inhibition and protein interactions.
Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic properties.
Industrial Applications: It is employed as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme pantothenate synthetase in Mycobacterium tuberculosis, thereby disrupting the biosynthesis of essential cofactors . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity and leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyridine: Lacks the bromine and ester groups, making it less reactive in certain chemical reactions.
3-Bromo-2-methylimidazo[1,2-a]pyridine: Similar structure but without the ester group, affecting its solubility and reactivity.
Methyl 2-methylimidazo[1,2-a]pyridine-6-carboxylate: Lacks the bromine atom, resulting in different substitution patterns.
Uniqueness
Methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both the bromine atom and the methyl ester group. These functional groups enhance its reactivity and make it a versatile intermediate in various chemical syntheses. Additionally, its ability to inhibit specific enzymes makes it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C10H9BrN2O2 |
|---|---|
Molecular Weight |
269.09 g/mol |
IUPAC Name |
methyl 3-bromo-2-methylimidazo[1,2-a]pyridine-6-carboxylate |
InChI |
InChI=1S/C10H9BrN2O2/c1-6-9(11)13-5-7(10(14)15-2)3-4-8(13)12-6/h3-5H,1-2H3 |
InChI Key |
MJYFZZNKFGFBOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N2C=C(C=CC2=N1)C(=O)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-[(1,3-benzothiazol-6-yl)amino]-4-(cyclopropylamino)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide](/img/structure/B14053564.png)
![Naphthalene, 1-[[(4-chlorophenyl)thio]methyl]-](/img/structure/B14053574.png)




![(+)-(7S,9S)-9-Acetyl-9-amino-7-[(2-deoxy-beta-D-erythro-pentopyranosyl)oxy]-7,8,9,10-tetrahydro-6,11-dihydroxy-5,12-naphthacenedione hydrochloride](/img/structure/B14053602.png)




